



# Application of Tauroursodeoxycholic Acid (TUDCA) in Organoid Models of Intestinal Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Tauroursodeoxycholate |           |  |  |  |  |
| Cat. No.:            | B15605518             | Get Quote |  |  |  |  |

### **Application Notes**

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has demonstrated significant therapeutic potential in various models of intestinal disease. Its application in intestinal organoid models has provided crucial insights into its mechanisms of action, particularly its cytoprotective, anti-inflammatory, and barrier-enhancing properties. These three-dimensional in vitro models, which closely recapitulate the in vivo intestinal epithelium, have been instrumental in elucidating the cellular and molecular pathways modulated by TUDCA.

In organoid models of inflammatory bowel disease (IBD) and graft-versus-host disease (GvHD), TUDCA has been shown to protect intestinal epithelial cells from cytokine-induced apoptosis. It preserves the intestinal stem cell (ISC) and goblet cell populations, which are often compromised in these conditions. Furthermore, TUDCA treatment leads to an upregulation of antimicrobial peptides, such as defensins, produced by Paneth cells, suggesting a role in modulating the gut's innate immune response.

A key mechanism of TUDCA's protective effects is the attenuation of endoplasmic reticulum (ER) stress, a cellular stress response implicated in the pathogenesis of various intestinal diseases, including necrotizing enterocolitis (NEC). TUDCA acts as a chemical chaperone, alleviating ER stress and thereby inhibiting downstream apoptotic pathways.



Signaling studies in intestinal models have revealed that TUDCA can modulate multiple pathways. It has been shown to activate the Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, TUDCA can activate the Takeda G-protein-coupled receptor 5 (TGR5), leading to the modulation of the myosin light chain kinase (MLCK) pathway, which plays a role in regulating intestinal barrier function. By inhibiting MLCK, TUDCA can enhance the integrity of the intestinal epithelial barrier.

Organoid models of specific intestinal diseases, such as NEC, have shown that TUDCA can reduce intestinal injury and inflammation. In models of cystic fibrosis, while not directly addressed in the provided context, the known function of TUDCA in modulating protein folding and ER stress suggests its potential utility in studying and potentially treating the gastrointestinal manifestations of this disease.

The use of intestinal organoids provides a powerful platform for preclinical evaluation of TUDCA and other therapeutic compounds. These models allow for the investigation of patient-specific responses and the detailed dissection of molecular mechanisms in a physiologically relevant context.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from studies investigating the effects of TUDCA on intestinal organoid models.

Table 1: Effect of TUDCA on Intestinal Organoid Viability



| Condition                  | Treatment | Outcome<br>Measure    | Result                                                                 | Reference |
|----------------------------|-----------|-----------------------|------------------------------------------------------------------------|-----------|
| Cytokine-induced<br>damage | TUDCA     | Organoid<br>Viability | Significant increase in viability compared to cytokine treatment alone |           |
| TNF-α induced<br>damage    | TUDCA     | Organoid<br>Viability | Partial reversal<br>of TNF-α-<br>induced<br>reduction in<br>viability  | _         |
| IFN-γ induced<br>damage    | TUDCA     | Organoid<br>Viability | Confirmed<br>beneficial effect<br>on organoid<br>viability             | _         |

Table 2: Effect of TUDCA on Gene Expression in Intestinal Organoids



| Condition            | Treatment | Gene Target                              | Regulation            | Reference |
|----------------------|-----------|------------------------------------------|-----------------------|-----------|
| TNF-α induced damage | TUDCA     | Defa1, Defa4<br>(Paneth cell<br>markers) | Upregulation          |           |
| TNF-α induced damage | TUDCA     | Lgr5 (Intestinal stem cell marker)       | Elevated expression   |           |
| TNF-α induced damage | TUDCA     | Muc2 (Goblet cell marker)                | Elevated expression   | -         |
| TNF-α induced damage | TUDCA     | Chga<br>(Enteroendocrine<br>cell marker) | No significant change | _         |
| aGvHD model          | TUDCA     | Tap1, Tap2<br>(Antigen<br>presentation)  | Downregulation        | -         |

# Experimental Protocols General Intestinal Organoid Culture

This protocol is a generalized procedure for the culture of intestinal organoids, which can be adapted for specific disease models.

#### Materials:

- IntestiCult<sup>™</sup> Organoid Growth Medium (OGM)
- Matrigel® Matrix
- DMEM/F-12 with 1% BSA
- 96-well and 24-well tissue culture-treated plates
- 0.5 mM EDTA in PBS

#### Procedure:



- Pre-warm tissue culture plates at 37°C for at least 24 hours.
- Expand organoids in a 24-well plate according to standard protocols until they are of sufficient size and density.
- Harvest organoids by scraping them from the Matrigel® dome and centrifuge at 200 x g for 5 minutes.
- Resuspend the organoid pellet in an appropriate volume of cold Matrigel® (10  $\mu$ L per well for a 96-well plate).
- Seed 10 µL droplets of the organoid-Matrigel® suspension into the center of each well of a pre-warmed 96-well plate.
- Incubate the plate at 37°C for at least 15 minutes to allow the Matrigel® to polymerize.
- Gently add 100 µL of complete IntestiCult™ OGM to each well.
- Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

### **TUDCA Treatment and Induction of Intestinal Injury**

This protocol describes how to treat intestinal organoids with TUDCA and induce an inflammatory injury.

#### Materials:

- Cultured intestinal organoids in a 96-well plate
- TUDCA stock solution (concentration to be determined based on dose-response experiments, typically in the range of 100-500  $\mu$ M)
- Recombinant murine or human TNF-α and IFN-y
- IntestiCult™ OGM

#### Procedure:



- Prepare fresh aliquots of IntestiCult™ OGM containing the desired concentrations of TUDCA and/or inflammatory cytokines (e.g., TNF-α, IFN-γ). Include a vehicle control.
- Allow organoids to establish in the 96-well plate for 2-3 days post-seeding.
- On Day 3, carefully remove the existing medium from each well.
- Replace the medium with the appropriate test medium (control, TUDCA alone, cytokine alone, or TUDCA + cytokine).
- Incubate the plate for the desired treatment period (e.g., 24-72 hours).
- If the treatment period is longer than 48 hours, replace the media with fresh test media every 2 days.
- At the end of the treatment period, proceed with analysis (e.g., viability assay, RNA extraction).

# Organoid Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol outlines the measurement of organoid viability using a luminescence-based assay.

#### Materials:

- Treated intestinal organoids in a 96-well plate
- CellTiter-Glo® 3D Reagent
- DMEM/F-12
- Opaque white 96-well assay plate

#### Procedure:

• Thaw the CellTiter-Glo® 3D Reagent overnight at 4°C.



- Carefully remove the treatment medium from each well of the organoid plate.
- Replace the medium with 100 μL of pre-warmed DMEM/F-12.
- Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
- Incubate at room temperature for 10 minutes.
- Vigorously mix the contents of each well with a multichannel pipettor to completely resuspend the Matrigel® dome.
- Transfer the suspensions to an opaque white 96-well assay plate.
- Incubate at room temperature for 30 minutes.
- · Measure luminescence using a plate reader.

## Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the analysis of gene expression in treated organoids.

#### Materials:

- Treated intestinal organoids
- TRIzol® Reagent or other RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., Lgr5, Defa1, Muc2) and a reference gene (e.g., Actb)

#### Procedure:

• Harvest organoids from the Matrigel® domes and extract total RNA using TRIzol® or a similar reagent according to the manufacturer's instructions.



- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Prepare qPCR reactions by combining the cDNA, forward and reverse primers for the gene
  of interest, and qPCR master mix.
- Run the qPCR reactions on a real-time PCR system.
- Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the reference gene.

# Signaling Pathways and Visualizations TUDCA's Protective Signaling in Intestinal Epithelial Cells

The following diagrams illustrate the key signaling pathways modulated by TUDCA in intestinal organoid models of disease.

Caption: TUDCA's dual mechanism: inhibiting ER stress-induced apoptosis and promoting cell survival via the Akt pathway.



#### Click to download full resolution via product page

 To cite this document: BenchChem. [Application of Tauroursodeoxycholic Acid (TUDCA) in Organoid Models of Intestinal Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605518#tudca-application-in-organoid-models-of-intestinal-disease]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com